molecular formula C24H51AsS B14546239 Trioctyl(sulfanylidene)-lambda~5~-arsane CAS No. 62203-83-2

Trioctyl(sulfanylidene)-lambda~5~-arsane

Cat. No.: B14546239
CAS No.: 62203-83-2
M. Wt: 446.7 g/mol
InChI Key: QWGVPLWJZXDAII-UHFFFAOYSA-N
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Description

Trioctyl(sulfanylidene)-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (λ⁵-arsane) substituted with three octyl groups and a sulfanylidene (S=) moiety. The λ⁵ designation indicates the use of the lambda convention to denote arsenic’s bonding number of five . Structurally, it belongs to the class of arsoranes (AsH₅ derivatives), where arsenic adopts a higher coordination state compared to trivalent arsanes (AsH₃ derivatives) . The sulfanylidene group contributes to its electronic and steric properties, making it distinct from simpler alkyl or aryl arsanes.

Properties

CAS No.

62203-83-2

Molecular Formula

C24H51AsS

Molecular Weight

446.7 g/mol

IUPAC Name

trioctyl(sulfanylidene)-λ5-arsane

InChI

InChI=1S/C24H51AsS/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

QWGVPLWJZXDAII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[As](=S)(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctyl(sulfanylidene)-lambda~5~-arsane can be synthesized through the reaction of trioctylphosphine with sulfur. The reaction typically involves the following steps:

    Reactants: Trioctylphosphine and elemental sulfur.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to a temperature of around 100-150°C to facilitate the reaction.

    Product Isolation: The resulting product, trioctylphosphine sulfide, is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of trioctylphosphine and sulfur.

    Controlled Environment: The reaction is conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

    Purification: Industrial purification methods may include continuous distillation and advanced filtration techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Trioctyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide group back to the corresponding phosphine.

    Substitution: The sulfur atom can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Trioctylphosphine.

    Substitution Products: Various organophosphorus compounds depending on the nucleophile used.

Scientific Research Applications

Trioctyl(sulfanylidene)-lambda~5~-arsane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological sulfur-containing compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, agrochemicals, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which trioctyl(sulfanylidene)-lambda~5~-arsane exerts its effects involves the interaction of the sulfur atom with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical transformations. The pathways involved include:

    Nucleophilic Substitution: The sulfur atom attacks electrophilic centers, leading to the formation of new bonds.

    Redox Reactions: The compound can donate or accept electrons, facilitating oxidation or reduction processes.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Tris(biphenyl-4-yl)arsane (C₃₆H₃₀As)

  • Structure : A trivalent arsane (λ³-arsane) with three biphenyl groups.
  • Synthesis : Prepared via aryl substitution reactions, used in osmium/ruthenium cluster synthesis .
  • Key Differences : Lacks the sulfanylidene group and pentavalent arsenic center, limiting redox versatility compared to λ⁵-arsanes.

b. Trimethylarsane oxide (C₃H₉AsO)

  • Structure : A λ⁵-arsane derivative with three methyl groups and an oxygen atom.
  • Applications : Listed in industrial safety standards due to toxicity concerns .
  • Comparison : The sulfanylidene group in trioctyl(sulfanylidene)-λ⁵-arsane may offer different ligand properties and reactivity compared to the oxide group.

c. Dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane

  • Structure: Hybrid organoarsenic-organoleptic compound with lead and arsenic centers.
  • Relevance : Highlights the versatility of sulfanylidene-λ⁵-arsanes in forming complex metalloid frameworks .
  • Toxicity : Likely higher due to lead content, whereas trioctyl(sulfanylidene)-λ⁵-arsane may exhibit lower environmental persistence.
Physicochemical Properties
Compound Molecular Formula Coordination State Substituents Key Applications
Trioctyl(sulfanylidene)-λ⁵-arsane C₂₄H₄₉AsS λ⁵ (pentavalent) 3 octyl, 1 sulfanylidene Potential ligand in catalysis
Tris(biphenyl-4-yl)arsane C₃₆H₃₀As λ³ (trivalent) 3 biphenyl Metal cluster synthesis
Trimethylarsane oxide C₃H₉AsO λ⁵ (pentavalent) 3 methyl, 1 oxide Industrial intermediate
Toxicity and Environmental Impact
  • Trioctyl(sulfanylidene)-λ⁵-arsane: Limited data, but octyl groups may reduce volatility and bioavailability compared to methyl analogues .
  • Tris(tert-butyldimethylsilyloxy)arsane: No reported bioactivity, suggesting lower acute toxicity .

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